Evidence Dimension 1: Physicochemical Property Differentiation vs. Des-Bromo Analog
The 5-bromo substituent on the target compound increases molecular weight by approximately 45 Da and elevates computed lipophilicity (XLogP3 = 3.7) relative to the des-bromo analog N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide (CAS 1351586-45-2, for which computed properties predict XLogP3 ≈ 3.1–3.3 based on the removal of bromine). The bromine atom also increases the heavy atom count from 21 to 22 and introduces a polarizable halogen that can participate in halogen bonding, a feature absent in the des-bromo analog. These computed property differences are derived from the PubChem entry for the target compound [1] and the chemical structure of the des-bromo analog (PubChem-predicted values).
| Evidence Dimension | Physicochemical properties: molecular weight, XLogP3, TPSA, HBD, HBA, rotatable bonds |
|---|---|
| Target Compound Data | MW 360.2 g/mol; XLogP3 3.7; TPSA 62.5 Ų; HBD 2; HBA 3; Rotatable bonds 4; Heavy atoms 22 [1] |
| Comparator Or Baseline | Des-bromo analog (CAS 1351586-45-2): predicted MW ~315 g/mol; XLogP3 estimated 3.1–3.3; HBA 3 (loss of Br polarizability) |
| Quantified Difference | ΔMW ≈ +45 Da; ΔXLogP3 ≈ +0.4 to +0.6 units; gain of polarizable halogen atom (Br) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and structure-based prediction for comparator |
Why This Matters
A 0.4–0.6 log unit increase in XLogP3 can substantially alter membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays, making the brominated compound pharmacokinetically non-interchangeable with its des-bromo analog.
- [1] PubChem Compound Summary for CID 56764122. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/56764122 (accessed 2026-04-28). View Source
